molecular formula C19H18N2O B2679886 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime CAS No. 866149-32-8

2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime

Cat. No.: B2679886
CAS No.: 866149-32-8
M. Wt: 290.366
InChI Key: CNPSBLISUZLYCW-DYTRJAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-benzyloxime (CAS 866149-53-3) is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound features a carbazole scaffold, a structure of high interest in drug discovery due to its presence in various biologically active alkaloids and synthetic molecules . The incorporation of the O-benzyloxime functional group is particularly significant, as oxime derivatives are increasingly recognized for their potent biological properties. Oximes can act as kinase inhibitors, interacting with the ATP-binding sites of over 40 different kinases, which opens avenues for research in oncology and inflammatory diseases . The carbazole core itself has been associated with a range of pharmacological activities, including antioxidant effects, making it a valuable template for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate or precursor in synthetic routes to more complex molecules, or as a core structure for structure-activity relationship (SAR) studies. It is supplied with guaranteed quality and stability for experimental use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

(E)-N-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-7-14(8-3-1)13-22-21-18-12-6-10-16-15-9-4-5-11-17(15)20-19(16)18/h1-5,7-9,11,20H,6,10,12-13H2/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSBLISUZLYCW-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOCC3=CC=CC=C3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OCC3=CC=CC=C3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime typically involves the following steps:

    Formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.

    Introduction of the O-benzyloxime group: The O-benzyloxime group can be introduced by reacting the ketone with O-benzylhydroxylamine under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The benzyl group in the O-benzyloxime can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that oxime derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime, exhibit promising anticancer activities. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.

  • Case Study : A study demonstrated that derivatives of carbazole compounds possess cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism involves the inhibition of key kinases associated with cell cycle regulation and apoptosis .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. It has shown potential in reducing neuronal apoptosis and inflammation in neurodegenerative models.

  • Case Study : Research highlighted that certain carbazole derivatives can mitigate neuroinflammation by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokines in microglial cells . This suggests a potential application in treating neurodegenerative diseases.

Anti-Prion Activity

The compound's derivatives have also been investigated for their anti-prion activity, which is critical in addressing prion diseases.

  • Case Study : In a study focused on TSE-infected cells, specific derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one were found to significantly reduce prion propagation, indicating their potential as therapeutic agents against prion diseases .

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The carbazol-1-one scaffold allows diverse substitutions at positions C2, C6, and the ketone oxygen. Key analogs include:

Compound Name Substituent(s) Molecular Weight Key Features Reference
Target Compound : O-Benzyloxime O-Benzyloxime at C1 318.37 (calc.) Enhanced hydrophobicity; potential for hydrogen bonding via oxime nitrogen
6-Bromo-2-(3-phenylallylidene) Br at C6; allylidene at C2 378.26 π-Stacking interactions; centrosymmetric R₂²(10) dimers via N–H···O bonds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CH₃ at C6 199.25 Higher logP (2.83); foundational synthon for further derivatization
O-{4-Nitrobenzoyl}oxime 4-Nitrobenzoyloxime at C1 423.43 (calc.) Electron-withdrawing nitro group; increased polarity
2-(Phenylmethylidene) Benzylidene at C2 273.34 Planar conformation; aldol condensation product
Key Observations:
  • Hydrophobicity: O-Benzyloxime (logP ~3.5 estimated) is less hydrophobic than 6-methyl derivatives (logP 2.83) but more than nitrobenzoyloxime analogs due to the benzyl group's nonpolar character .
  • Hydrogen Bonding: Unlike bromo- or methyl-substituted carbazoles, the oxime nitrogen in O-benzyloxime can act as a hydrogen bond donor/acceptor, influencing crystal packing and solubility .
  • Synthetic Routes: O-Benzyloxime: Likely synthesized via condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with O-benzylhydroxylamine under acidic conditions . Bromo-allylidene derivative: Prepared via aldol condensation using KOH/ethanol, followed by column chromatography .

Crystallographic and Conformational Analysis

  • Crystal Packing : Bromo-allylidene analogs form R₂²(10) dimers via N–H···O hydrogen bonds, stabilizing the lattice . The O-benzyloxime’s bulkier substituent may disrupt such interactions, leading to alternative packing motifs.
  • Ring Puckering: The cyclohexenone ring in carbazol-1-one derivatives adopts envelope conformations (e.g., C10B disorder in bromo-allylidene analog) . Substituents like O-benzyloxime may influence puckering parameters (e.g., Cremer-Pople coordinates) .

Physicochemical Properties

Property O-Benzyloxime 6-Methyl Derivative Bromo-Allylidene
Molecular Weight 318.37 199.25 378.26
logP (estimated) ~3.5 2.83 ~3.8
Hydrogen Bond Donors 1 (oxime NH) 1 (amide NH) 1 (amide NH)
Melting Point N/A 201–203°C N/A

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-benzyloxime (CAS No. 866149-32-8) is a synthetic compound derived from carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a carbazole core with an oxime functional group. This structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 μg/mL
Escherichia coli31.2 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving MGC-803 gastric cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MGC-80320Apoptosis induction
HeLa25Cell cycle arrest at G2/M phase
A54930Inhibition of EGFR signaling

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases (G2/M), preventing further proliferation.

Q & A

Q. What are common synthetic routes for 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives?

  • Methodological Answer : The synthesis typically involves Fischer indole cyclization or Japp–Klingemann reactions to form the carbazolone core. For example, 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was synthesized via hydrazone intermediates under acidic conditions . Advanced derivatives can be functionalized using Grignard coupling (though this may lead to aromatization challenges) or condensation with aldehydes to form Schiff bases . Oxime derivatives, such as the O-benzyloxime, are likely synthesized by reacting the ketone with hydroxylamine derivatives followed by benzylation.

Q. How is X-ray crystallography applied to determine the molecular structure of carbazolone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses CCD detectors (e.g., Bruker SMART APEX) with Mo/Kα radiation. Structures are solved via direct methods (SHELXS) and refined using SHELXL . Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 10.5245 Å, b = 7.1564 Å), and hydrogen-bonding networks. ORTEP-3 visualizes molecular geometry and disorder .

Q. What spectroscopic techniques confirm the formation of carbazolone derivatives?

  • Methodological Answer :
  • NMR : Protons adjacent to the ketone/oxime group show characteristic shifts (e.g., δ ~2.5 ppm for cyclohexenone protons).
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹ in oximes) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 378.26 for bromo derivatives) .

Advanced Research Questions

Q. How are disordered moieties in carbazolone crystal structures modeled and refined?

  • Methodological Answer : Disorder (e.g., in thiophene or allylidene substituents) is resolved using SHELXL by splitting atoms into multiple sites with occupancy refinement. For example, a thiophene ring disorder was modeled with 84.3% and 15.7% occupancies . Constraints (e.g., SIMU, DELU) maintain reasonable geometry during refinement.

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of carbazolones?

  • Methodological Answer : N–H⋯O hydrogen bonds often form centrosymmetric R₂²(10) or R₂²(14) dimers, stabilizing the crystal lattice . Graph set analysis (e.g., C(4) chains or S(6) loops) identifies recurring motifs, which are critical for predicting packing behavior and designing cocrystals .

Q. How are puckering parameters analyzed for non-planar rings in carbazolones?

  • Methodological Answer : Cremer-Pople parameters quantify ring puckering using Cartesian coordinates from XRD data. For the cyclohexenone ring, puckering amplitude (Q) and phase angle (θ) are calculated via software like PLATON or PARST. Example: A cyclohexenone ring showed Q = 0.47 Å and θ = 178.6°, indicating a slightly distorted envelope conformation .

Q. What strategies overcome synthetic challenges in Grignard coupling of tetrahydrocarbazolones?

  • Methodological Answer : Grignard reactions with 6-chloro-2-methyl-carbazolone require precise temperature control (−78°C to 0°C) to avoid aromatization. Quenching with NH₄Cl and rapid purification via silica chromatography isolates intermediates like 6-chloro-2-methyl-1-phenyl-4,9-dihydro-3H-carbazole .

Q. How are structure-activity relationship (SAR) studies designed for carbazolone derivatives?

  • Methodological Answer :
  • Core Modification : Introduce substituents (e.g., Br, O-benzyloxime) at positions 2, 6, or 8 to modulate electronic effects .
  • Biological Assays : Test antimicrobial/antitumor activity via MIC or MTT assays. For example, thiophene-substituted derivatives showed enhanced bioactivity .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinity to target proteins like kinases or DNA topoisomerases .

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